3-Buten-2-ol, 2-methyl-, acetate
Description
3-Buten-2-ol, 2-methyl-, acetate (CAS 24509-88-4) is an unsaturated acetate ester with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It is also known as prenyl acetate (CAS 1191-16-8), a term derived from its prenol (3-methyl-2-buten-1-ol) backbone . This compound is characterized by a branched, unsaturated structure, contributing to its distinct volatility and aroma profile. It is widely studied in flavor chemistry due to its role in fruit aromas and industrial applications in fragrances and food additives.
Properties
CAS No. |
24509-88-4 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-methylbut-3-en-2-yl acetate |
InChI |
InChI=1S/C7H12O2/c1-5-7(3,4)9-6(2)8/h5H,1H2,2-4H3 |
InChI Key |
ZJVWGOLNVKJRDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Contextual Variations
- Storage Effects : In apples, esters like isoamyl acetate and hexyl acetate increase under dynamic controlled atmosphere (DCA) storage compared to regular atmospheres, enhancing fruity aromas .
- Ripening Dynamics : Acetate esters generally rise during banana ripening but decline in carob powder, highlighting substrate-specific biosynthesis pathways .
- Synthetic Routes : this compound can be synthesized via palladium-catalyzed reactions, as demonstrated in aryl addition studies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Buten-2-ol, 2-methyl-, acetate?
- Methodological Answer : The primary synthesis involves acetylation of 3-methyl-2-buten-1-ol (prenol) using acetic anhydride or acetyl chloride under catalytic conditions. For instance, highlights acetylation of 3-methyl-1-buten-1-ol with acetic anhydride as a precursor. Reaction optimization includes controlling temperature (20–40°C) and using acid catalysts (e.g., sulfuric acid) to achieve yields >80% . Alternative routes include transesterification of prenyl derivatives with methyl acetate .
Q. How is this compound identified via gas chromatography-mass spectrometry (GC/MS)?
- Methodological Answer : Key GC/MS parameters include:
- Retention Time (RT) : 5.35 minutes (non-polar column) .
- Kovats Index (KI) : 919 .
- Mass Fragments : Base peak at m/z 43 (CH3CO+), with significant ions at m/z 68 (C5H8+, allylic cleavage) and m/z 86 (M+ – CH3COO) .
- Confirmation requires comparison with authentic standards (e.g., Aldrich Chem.) and spectral libraries like NIST .
Q. What experimental methods determine the LogP value of this compound?
- Methodological Answer : LogP (4.02 ) is typically measured via reversed-phase HPLC using a C18 column and a water-acetonitrile gradient. Alternatively, the shake-flask method partitions the compound between octanol and water, followed by UV-Vis quantification. Discrepancies arise from impurities or solvent pH; thus, purity verification via NMR or GC-MS is critical .
Q. What physical properties are critical for handling in laboratory settings?
- Key Properties :
- Boiling Point : ~140°C (similar to prenol derivatives) .
- Solubility : Low in water (<1 g/L), miscible with organic solvents (e.g., ethanol, diethyl ether) .
- Stability : Hydrolysis-prone under acidic/alkaline conditions; store anhydrous at 4°C .
Advanced Research Questions
Q. How can contradictions in reported LogP values across studies be resolved?
- Methodological Answer : Discrepancies often stem from measurement techniques (e.g., HPLC vs. shake-flask) or sample purity. To resolve:
Validate compound purity via GC-MS (>95%) .
Standardize solvent systems (e.g., pH 7.0 buffer for shake-flask) .
Cross-reference with computational models (e.g., EPI Suite) to assess theoretical vs. experimental consistency .
Q. What are the challenges in quantifying this compound in environmental matrices?
- Methodological Answer : Environmental detection (e.g., air, water) faces:
- Matrix Interference : Co-elution with terpenoids in GC-MS; use selective ion monitoring (SIM) or tandem MS (MS/MS) .
- Extraction Efficiency : Solid-phase microextraction (SPME) optimized for volatile esters improves recovery .
- Detection Limits : Enhance sensitivity via derivatization (e.g., silylation) for LC-MS analysis .
Q. What mechanistic insights explain its reactivity as a synthetic precursor?
- Methodological Answer : The acetate group and allylic C=C bond enable diverse reactions:
- Nucleophilic Substitution : Acetate hydrolysis to 3-methyl-2-buten-1-ol under acidic conditions .
- Electrophilic Addition : Allylic positions react with halogens (e.g., Br2) to form dihalides .
- Cycloaddition : Participation in Diels-Alder reactions as a dienophile .
Q. How can stereochemical isomers of related derivatives be differentiated?
- Methodological Answer : For cis/trans isomers (e.g., 2-methylcyclohexyl acetate derivatives):
- NMR : Distinct coupling constants (J) for axial vs. equatorial protons .
- GC Retention : Polar columns (e.g., DB-WAX) separate cis (RT 30.34) and trans (RT 31.57) isomers .
- Vibrational Circular Dichroism (VCD) : Resolves enantiomers in chiral derivatives .
Q. What role does this compound play in atmospheric VOC models?
- Methodological Answer : As a minor terpenoid derivative, it contributes to biogenic VOC emissions. Modeling requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
